molecular formula C6H8N2O2S B1683130 Thiazolylalanine CAS No. 119433-80-6

Thiazolylalanine

Cat. No. B1683130
M. Wt: 172.21 g/mol
InChI Key: WBZIGVCQRXJYQD-YFKPBYRVSA-N
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Description

Thiazolylalanine is an important raw material and intermediate . It is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

Thiazolylalanine has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . It has been incorporated in a number of environments, resulting in a family of catalysts that promote the cyclization of a test substrate .


Molecular Structure Analysis

The molecular formula of Thiazolylalanine is C6H8N2O2S . The average mass is 172.205 Da and the monoisotopic mass is 172.030655 Da .


Chemical Reactions Analysis

Thiazolylalanine has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . It has also been used in organic synthesis .


Physical And Chemical Properties Analysis

Thiazolylalanine has a density of 1.4±0.1 g/cm3, a boiling point of 353.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a flash point of 167.5±25.1 °C .

Scientific Research Applications

Enantioselective Catalysis

Thiazolylalanine has been utilized as an enantioselective catalyst in the asymmetric Stetter reaction. This application underscores its role in promoting cyclizations with significant enantiomeric excess, highlighting its potential in synthetic organic chemistry to produce chiral molecules (Mennen, S. M., Blank, J., Tran-Dube, M., Imbriglio, J., & Miller, S. J. (2005)).

Organometallic Peptide NHC Complexes

In the realm of organometallic chemistry, Thiazolylalanine-based peptide salts have been developed and shown to react, forming carbene complexes with Cp∗Rh(III) and arene Ru(II). These complexes represent the first examples of Thiazolylalanine-2-ylidene metal bioconjugates, paving the way for new applications in bioorganometallic chemistry (Lemke, J., & Metzler‐Nolte, N. (2011)).

Antimicrobial and Therapeutic Importance

Thiazolylalanine derivatives have shown a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid properties. The chemical and therapeutic importance of Thiazole and its derivatives, including Thiazolylalanine, have been emphasized in medicinal chemistry, showcasing their potential in the development of new drugs and therapeutic agents (Chhabria, M., Patel, S., Modi, P., & Brahmkshatriya, P. (2016)).

Asymmetric Cross-Couplings

Thiazolylalanine derivatives have been discovered as catalysts for asymmetric cross-coupling reactions between aldehydes and N-acylimines, leading to the production of alpha-amidoketone products with high enantiomeric excess. This application further highlights Thiazolylalanine's role in facilitating highly selective and efficient synthetic pathways (Mennen, S. M., Gipson, J. D., Kim, Y. R., & Miller, S. J. (2005)).

Safety And Hazards

Thiazolylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Thiazolylalanine (L4, Protinol), a non-proteinogenic amino acid, has been shown to stimulate the production of dermal proteins by fibroblasts and is being considered as an efficacious topical ingredient for visible signs of aging . It has demonstrated epidermal and dermal efficacy with clinically observable benefits .

properties

IUPAC Name

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIGVCQRXJYQD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CS1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152461
Record name Thiazolylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolylalanine

CAS RN

119433-80-6
Record name Thiazolylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAZOLYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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